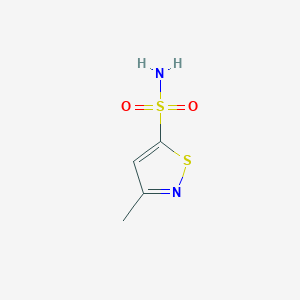

3-Methyl-1,2-thiazole-5-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1,2-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOEMFZACXWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669756 | |

| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-99-9 | |

| Record name | 3-Methyl-5-isothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Sulfonamide and Thiazole Moieties in Contemporary Chemical Research

The sulfonamide and thiazole (B1198619) moieties are individually recognized as "privileged scaffolds" in medicinal chemistry, and their combination in a single molecule presents a compelling area for research. researchgate.nettandfonline.com

The sulfonamide group (–SO₂NH₂) is a cornerstone in the development of therapeutic agents, most famously in the class of sulfa antibiotics that inhibit folic acid production in bacteria. nih.gov Beyond their antimicrobial properties, sulfonamides exhibit a vast range of pharmacological activities and are integral to drugs targeting various conditions. frontiersin.org Their utility stems from their ability to act as a stable, non-classical bioisostere for other functional groups and to participate in strong hydrogen bonding interactions, crucial for binding to biological targets like enzymes. frontiersin.org More than 150 FDA-approved drugs contain sulfur (SVI)-based functional groups, including sulfonamides, highlighting their therapeutic importance.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another key building block in biologically active compounds. nih.govnih.gov It is a component of natural products like vitamin B1 (thiamine) and is found in numerous synthetic drugs with antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govbritannica.com The thiazole nucleus is a fundamental part of several clinically used anticancer drugs, including Dasatinib and Dabrafenib. nih.govresearchgate.net Its versatility is due to its aromatic nature and multiple reactive sites, which allow for extensive chemical modification to fine-tune its biological activity. nih.gov The fusion of these two powerful moieties into structural hybrids is a strategy employed in drug discovery to develop novel compounds with potentially enhanced or unique biological profiles. tandfonline.comresearchgate.net

Table 1: Biological Activities Associated with Sulfonamide and Thiazole Moieties

| Moiety | Associated Biological Activities |

|---|---|

| Sulfonamide | Antibacterial, Anticancer, Anti-inflammatory, Diuretic, Anticonvulsant frontiersin.orgiaea.org |

| Thiazole | Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory nih.govnumberanalytics.com |

Overview of Heterocyclic Scaffolds As Versatile Building Blocks in Synthetic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of synthetic chemistry. idosi.org Their importance is underscored by the fact that more than 90% of new drugs contain a heterocyclic motif. idosi.org These scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as nucleic acids, vitamins, and enzymes. idosi.org

In synthetic chemistry, heterocyclic scaffolds serve as versatile building blocks for the construction of complex molecular architectures. researchgate.netenamine.net They provide a rigid framework that can be functionalized at various positions, allowing chemists to systematically modify a molecule's properties. orientjchem.org This modular approach is central to drug discovery, where libraries of compounds are often generated from a common heterocyclic core to explore structure-activity relationships. orientjchem.org The inclusion of heteroatoms (like nitrogen, sulfur, or oxygen) in the ring structure imparts unique physical and chemical properties, such as altered polarity, hydrogen bonding capability, and reactivity, which are crucial for a molecule's interaction with biological targets. nih.gov The development of novel methods for synthesizing and derivatizing heterocyclic compounds remains an active and vital area of research, driving innovation in medicine, agrochemicals, and materials science. researchgate.netchemscene.com

Aromaticity and Fundamental Structural Features of the 1,2 Thiazole Ring System

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The reactivity of the thiazole ring towards substitution reactions is dictated by the electron distribution within the heterocyclic system. In general, the C2 position of the thiazole ring is the most electron-deficient and susceptible to nucleophilic attack or deprotonation, while the C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution. neliti.compharmaguideline.comwikipedia.orgchemicalbook.com The presence of a methyl group at C3 and a sulfonamide group at C5 on the 1,2-thiazole core modifies this intrinsic reactivity. The methyl group is a weak electron-donating group, while the sulfonamide group is an electron-withdrawing and deactivating group for electrophilic aromatic substitution.

Electrophilic Substitution: Due to the electron-withdrawing nature of the sulfonamide group at the C5 position, electrophilic substitution on the 3-methyl-1,2-thiazole-5-sulfonamide ring is generally disfavored. However, under forcing conditions or with highly reactive electrophiles, substitution might occur, likely directed by the existing substituents. For thiazoles in general, electrophiles preferentially attack the C5 position. pharmaguideline.com If the C5 position is already substituted, as in this case, further electrophilic attack is hindered. pharmaguideline.com Reactions like halogenation and sulfonation, if they proceed, would likely occur at the C4 position, the only available site on the ring, though this is expected to be a difficult transformation. ias.ac.in

Nucleophilic Substitution: Nucleophilic substitution is more characteristic of the thiazole ring, particularly at the C2 position. pharmaguideline.com While the parent compound does not have a leaving group at C2, derivatization to introduce one (e.g., a halogen) would render this position susceptible to attack by various nucleophiles. For instance, halogen atoms attached at the C2, C4, or C5 positions of a thiazole ring can be displaced by nucleophiles. pharmaguideline.com In the context of this compound, functionalization would likely proceed after initial transformation of the ring or substituents.

The table below summarizes the general reactivity of the thiazole ring.

| Reaction Type | Position | Reactivity | Notes |

| Electrophilic Substitution | C5 | Most reactive | The sulfonamide group at C5 deactivates the ring towards this reaction. |

| C4 | Less reactive | Potential site if C5 is blocked, but still deactivated. | |

| C2 | Least reactive | Highly electron-deficient. | |

| Nucleophilic Substitution | C2 | Most reactive | Requires a good leaving group to be present. |

| Deprotonation | C2 | Most acidic proton | Can be removed by strong bases to form a nucleophilic center. pharmaguideline.com |

Transformations Involving the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization. It can undergo various transformations, most notably reactions at the nitrogen atom. wikipedia.org

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated by a base, followed by reaction with an electrophile. This allows for the synthesis of N-substituted sulfonamides. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. nih.gov For example, sulfonamides can be treated with alkylating agents in the presence of a base to yield N-alkylated products. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the N-arylation of sulfonamides with aryl halides. princeton.edu

Formation of Other Functional Groups: The sulfonamide moiety can be a precursor to other functional groups, although this often requires harsh conditions. The classic Hinsberg reaction, which uses a sulfonyl chloride to react with primary or secondary amines, is a foundational method for sulfonamide synthesis. wikipedia.org The reverse, converting the sulfonamide back to an amine, is challenging. However, derivatization of the sulfonamide nitrogen is a widely used synthetic strategy. For instance, reaction with acyl chlorides can yield N-acylated sulfonamides.

The table below details common transformations of the sulfonamide group.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl sulfonamide |

| N-Arylation | Aryl halide, Ni catalyst | N-Aryl sulfonamide |

| N-Acylation | Acyl chloride, Base | N-Acyl sulfonamide |

Ring-Opening and Rearrangement Reactions of the 1,2-Thiazole Core

The 1,2-thiazole (isothiazole) ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, such as photochemical irradiation or in the presence of strong bases or catalysts. researchgate.netacs.org

Ring-Opening: Photochemical reactions can induce the cleavage of the S-N or S-C bond in the thiazole ring. researchgate.net For example, UV irradiation of thiazole derivatives in low-temperature matrices can lead to ring-opening, forming initial photoproducts like isocyanoethenethiol. researchgate.net Under basic conditions, certain thiadiazole derivatives, which are structurally related to thiazoles, have been shown to undergo ring cleavage, liberating nitrogen and forming labile acetylene (B1199291) thiolates. researchgate.net This reactivity suggests that the 1,2-thiazole ring in this compound could potentially be opened under similar energetic or basic conditions.

Rearrangement Reactions: Isothiazolium salts, formed by N-alkylation of the isothiazole (B42339) ring, are known to undergo rearrangement reactions. These reactions can lead to the formation of other heterocyclic systems. For instance, some N-substituted isothiazolium salts can rearrange to form pyrrole (B145914) derivatives through a process involving sulfur extrusion. Dearomative cycloaddition reactions catalyzed by energy transfer have also been shown to induce skeletal rearrangements in thiazoles, leading to the formation of novel bicyclic frameworks. acs.orgacs.org

| Reaction Type | Conditions | Outcome |

| Photochemical Ring-Opening | UV Irradiation | Cleavage of S-N or S-C bond. researchgate.net |

| Base-Induced Ring-Opening | Strong Base (e.g., K-tert-butoxide) | Cleavage of the ring, often with extrusion of a small molecule. researchgate.net |

| Skeletal Rearrangement | Energy Transfer Catalysis, Cycloaddition | Formation of new bicyclic systems. acs.orgacs.org |

Formation of Polycyclic and Fused Heterocyclic Systems from the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures are often of interest in medicinal chemistry due to their diverse biological activities. iaea.orgresearchgate.net

The synthesis of these fused systems typically involves reactions that utilize functional groups on both the thiazole ring and its substituents to build new rings. For example, an amino group on the thiazole ring can be used as a nucleophile in condensation reactions to form fused pyrimidine (B1678525) rings (thiazolopyrimidines). iaea.org Similarly, reactions can be designed to form fused pyran rings (pyranothiazoles). iaea.org

The general strategy involves a multi-step synthesis where the thiazole derivative is first synthesized and then subjected to cyclization reactions with appropriate reagents. For example, a suitably functionalized thiazole can react with α,β-unsaturated ketones or esters to build a new six-membered ring fused to the thiazole core. The synthesis of fused systems like imidazo[2,1-b]thiazoles and thiazolo[3,2-b] nih.goviaea.orgelsevierpure.comtriazoles often starts from functionalized thiazole precursors. researchhub.comnih.gov

The table below provides examples of fused heterocyclic systems derived from thiazole precursors.

| Fused System | Synthetic Approach |

| Thiazolopyrimidines | Condensation of an aminothiazole with a 1,3-dielectrophile. iaea.org |

| Pyranothiazoles | Cyclization reactions involving a hydroxyl or amino group on the thiazole with a suitable partner. iaea.org |

| Imidazo[2,1-b]thiazoles | Reaction of 2-aminothiazole (B372263) derivatives with α-haloketones. nih.gov |

| Thiazolo[3,2-b] nih.goviaea.orgelsevierpure.comtriazoles | Cyclization of 1,2,4-triazole-3-thiols with α-haloketones. researchhub.com |

Spectroscopic and Crystallographic Characterization for Structure Elucidation of 3 Methyl 1,2 Thiazole 5 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

No published ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 3-Methyl-1,2-thiazole-5-sulfonamide could be found. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the connectivity of the methyl group and the sulfonamide moiety to the thiazole (B1198619) ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

There is no available literature detailing the Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra of this compound. IR spectroscopy would be used to identify characteristic vibrations of its functional groups (such as the S=O and N-H stretches of the sulfonamide and the C=N and C-S bonds of the thiazole ring), while UV-Vis spectroscopy would provide information about the electronic transitions within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, are not reported in the searched scientific literature. This analysis would confirm the compound's molecular weight of 178.23 g/mol and offer insights into its structural components through controlled fragmentation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

No X-ray crystallography studies for this compound have been published. Such a study would provide definitive proof of the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While information on related compounds, such as other thiazole derivatives or various sulfonamides, is available, this data cannot be accurately extrapolated to this compound. The specific placement of the methyl group at the 3-position of the 1,2-thiazole ring significantly influences the spectroscopic and crystallographic properties. Without direct experimental evidence, a scientifically accurate article on this specific compound cannot be generated.

Computational and Theoretical Investigations of 3 Methyl 1,2 Thiazole 5 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Optimization and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of a compound. nih.gov For a molecule like 3-Methyl-1,2-thiazole-5-sulfonamide, DFT calculations would typically be performed to determine its most stable three-dimensional structure (molecular optimization). This process involves finding the geometry that corresponds to the lowest energy state on the potential energy surface. mdpi.com

Functionals such as B3LYP or ωB97XD, combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly used for such optimizations. nih.govresearchgate.net The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations form the basis for elucidating the electronic structure, including the distribution of electrons and the energies of molecular orbitals. While general procedures for these calculations are well-established for similar molecules, specific optimized structural parameters for this compound are not available in the reviewed literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com For many thiazole (B1198619) sulfonamide derivatives, the HOMO-LUMO gap has been calculated to understand their potential bioactivity and charge transfer characteristics. irjweb.comnih.gov For instance, studies on related compounds have shown how substitutions on the thiazole or sulfonamide moieties can alter this energy gap, thereby influencing their biological and electronic properties. nih.gov However, without specific DFT calculations for this compound, the precise energies of its HOMO and LUMO and the resulting energy gap remain undetermined.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry and preferred conformations, are crucial for its interactions with biological targets. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their relative energies. nih.gov

For this compound, key geometric parameters would include the bond lengths and angles within the 1,2-thiazole ring, the sulfonamide group (-SO₂NH₂), and the orientation of the methyl group. The planarity of the thiazole ring and the rotational barriers around the C-S and S-N bonds of the sulfonamide group would be of particular interest. Studies on similar structures, like thiazole-5-carboxylic acid, have revealed how the substituent group's orientation relative to the ring can lead to different stable conformers. indexcopernicus.com A comprehensive conformational analysis for this compound would be necessary to identify its lowest energy conformer(s), which are presumed to be the most biologically relevant.

Reactivity Predictions and Reaction Mechanism Studies via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule. By analyzing the electronic structure, one can identify sites that are susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard, as they visualize the charge distribution across the molecule. mdpi.comirjweb.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen of the thiazole ring, suggesting these are key sites for interaction. While this provides a qualitative prediction, detailed mechanistic studies involving the calculation of transition states and reaction pathways would be required for a quantitative understanding of its reactivity. Such specific studies for this compound are not currently documented.

Natural Bond Orbital (NBO) Analysis and Mulliken Charge Distribution Studies

To gain a deeper understanding of charge distribution and bonding interactions within a molecule, Natural Bond Orbital (NBO) and Mulliken population analyses are employed. irjweb.comresearchgate.net The Mulliken charge analysis partitions the total electron density among the atoms, providing an estimate of the partial atomic charges. researchgate.net

NBO analysis offers a more detailed picture by describing the electron density in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.net It can quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and delocalization of electrons. For related sulfonamide compounds, NBO analysis has been used to study the nature of the sulfonamide group's bonding and its electronic interactions with the rest of the molecule. Specific Mulliken charges and NBO data for this compound would provide invaluable information about its electronic landscape, but this information is not available in the existing literature.

Applications of 3 Methyl 1,2 Thiazole 5 Sulfonamide As a Synthetic Intermediate and Scaffold

Role in the Synthesis of Diverse Heterocyclic Compounds

The thiazole (B1198619) sulfonamide motif serves as a foundational building block for the synthesis of a variety of other heterocyclic systems. The functional groups on the core structure can be chemically manipulated through various reactions to construct new rings. For instance, sulfonamide-bearing heterocyclic compounds are often used as precursors to generate more complex fused or linked ring systems.

Research has demonstrated that related sulfonamide derivatives, such as those based on pyrazole (B372694), can be used to synthesize a range of other heterocycles. researchgate.net For example, the condensation of an acetyl-benzenesulfonamide pyrazole derivative with different reagents can yield pyrans and pyridines. researchgate.net Furthermore, treatment of the corresponding thiosemicarbazone derivative with thionyl chloride can lead to the formation of 1,2,3-thiadiazoles. researchgate.net

In a similar vein, studies on 4-amino-N-(thiazol-2-yl)benzene sulfonamide show its utility as a starting material for preparing compounds incorporating pyrazole, pyridine, and chromene rings. nih.gov These transformations highlight the role of the thiazole sulfonamide scaffold as a versatile intermediate, where the core structure is elaborated upon to build diverse molecular architectures. The thiazole ring itself is recognized as a synthon that can be modified at various positions to produce new compounds with different therapeutic potentials. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Sulfonamide Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Pyrazole Sulfonamide | Malononitrile, Piperidine | Pyran | researchgate.net |

| Pyrazole Sulfonamide | Malononitrile, Acetic Acid, Ammonium Acetate | Pyridine | researchgate.net |

| Pyrazole Thiosemicarbazone Sulfonamide | Thionyl Chloride (SOCl₂) | 1,2,3-Thiadiazole | researchgate.net |

| Thiazole Sulfonamide | Various (e.g., with pyrazole carboxaldehyde) | Linked Pyrazole, Pyridine, Chromene | nih.gov |

Building Block for Complex Organic Molecules

The 3-methyl-1,2-thiazole-5-sulfonamide structure is an important scaffold for constructing larger, more complex organic molecules, particularly those with applications in medicinal chemistry. The term "building block" refers to a molecule or a molecular fragment that can be readily incorporated into a larger structure through chemical reactions. Thiazole-containing compounds are widely regarded as versatile building blocks for the development of bioactive agents. mdpi.com

The synthesis of novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, for example, relies on the thiazole core to create complex molecules tested for anticancer activity. mdpi.com The thiazole ring and its associated functional groups provide a stable and reliable foundation upon which additional complexity can be built. This approach is central to combinatorial chemistry and drug discovery, where a core scaffold is systematically modified to generate a library of related compounds for biological screening.

The inherent properties of the thiazole ring, such as its aromaticity and the presence of heteroatoms, make it a key component in designing molecules that can interact with biological targets. nih.gov Its derivatives are integral to numerous clinically used drugs, underscoring the importance of this scaffold in the development of complex and effective therapeutic agents. nih.gov

Contribution to the Development of Novel Synthetic Methodologies (e.g., SuFEx Chemistry)

The sulfonamide group within this compound connects it to modern synthetic methodologies, most notably Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net SuFEx is a next-generation "click chemistry" reaction prized for its reliability, high yield, and tolerance of various functional groups. researchgate.netucsd.edu This field of chemistry is centered on the reactivity of S(VI)-F bonds, found in molecules like sulfonyl fluorides (R-SO₂F).

The S(VI)-N bond in sulfonamides is a key structural motif in over 150 commercially available drugs. ucsd.edu SuFEx provides a powerful and efficient method for creating these crucial bonds. digitellinc.comresearchgate.net While sulfonyl chlorides have traditionally been used to synthesize sulfonamides, they are often unstable, which limits their use in multi-step syntheses. digitellinc.com Sulfonyl fluorides, the key reagents in SuFEx, are significantly more stable and can be activated to react with amines to form sulfonamides under specific, mild conditions. researchgate.netdigitellinc.com

The development of SuFEx provides a modern, robust alternative for synthesizing molecules containing the sulfonamide linkage, such as that in this compound. This methodology allows for the late-stage functionalization of complex molecules and the modular assembly of new drug candidates, contributing significantly to high-throughput medicinal chemistry. ucsd.edunih.gov

Utilization in the Synthesis of Chemically Related Scaffolds (e.g., thiadiazoles, benzothiazoles, imidazothiazoles)

The this compound framework can be conceptually or directly utilized in the synthesis of other important sulfur- and nitrogen-containing heterocyclic scaffolds.

Thiadiazoles : The synthesis of 1,3,4-thiadiazoles often proceeds from thiosemicarbazide (B42300) precursors. nih.gov A common method involves the acylation of a thiosemicarbazide followed by cyclization and dehydration. nih.gov It is plausible to envision a synthetic route where the sulfonamide group of the title compound is first converted to a thiosemicarbazide, which could then be cyclized to form a 1,3,4-thiadiazole (B1197879) ring bearing the 3-methyl-1,2-thiazole substituent. Numerous studies have focused on creating hybrid molecules containing both sulfonamide and thiadiazole moieties to explore their combined biological activities. jst.go.jpresearchgate.netresearchgate.net

Benzothiazoles : Benzothiazoles are characterized by a benzene (B151609) ring fused to a thiazole ring. Synthetic strategies often involve constructing the benzothiazole-sulfonamide scaffold by reacting 2-aminobenzothiazole (B30445) precursors with sulfonyl chlorides or by building the thiazole ring onto a pre-existing sulfonamide-bearing aniline (B41778) derivative. researchgate.netumich.edu For example, 2-aminobenzo[d]thiazole-6-sulfonamide is a versatile starting material for creating more complex derivatives with multiple sulfonamide groups. researchgate.net These approaches integrate the thiazole-sulfonamide motif into the more complex benzothiazole (B30560) system.

Imidazothiazoles : The imidazothiazole system contains a bridgehead nitrogen atom and is a common scaffold in medicinal chemistry. researchgate.net The synthesis of this fused-ring system typically starts from a 2-aminothiazole (B372263) derivative, which undergoes cyclization with an α-haloketone. researchgate.net While the title compound is a 1,2-thiazole, its structural components are closely related to the precursors used in imidazothiazole synthesis. The development of imidazothiazole-based agents often runs parallel to research on other thiazole derivatives, as chemists explore how different arrangements of sulfur- and nitrogen-containing rings affect biological activity.

Q & A

Q. What are the most reliable synthetic pathways for 3-methyl-1,2-thiazole-5-sulfonamide, and how can researchers optimize reaction yields?

The synthesis of thiazole-sulfonamide derivatives typically involves cyclization and sulfonylation steps. For example, Lawesson’s reagent has been used to cyclize intermediates into thiazole cores, followed by oxidative chlorination to introduce sulfonyl chloride groups, which are then reacted with amines to form sulfonamides . Yield optimization requires controlling reaction conditions (e.g., temperature, solvent polarity) and using catalysts like triethylamine to stabilize intermediates. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm molecular structure and substituent positions.

- HPLC-MS for purity assessment and molecular weight verification .

- FT-IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches near 1150–1350 cm⁻¹).

- Elemental analysis to validate empirical formulas. Consistency across these methods ensures structural fidelity, especially when comparing synthetic products to computational models .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiazole-sulfonamide derivatives?

Standard assays include:

- Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., NCI-60 panel) to measure IC₅₀ values .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like carbonic anhydrase or kinases.

- Antimicrobial screening : Broth microdilution assays for MIC determination . Controls should include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out nonspecific effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the antitumor efficacy of this compound derivatives?

SAR strategies involve:

- Systematic substitution : Modifying the thiazole ring (e.g., replacing methyl with bulkier alkyl groups) or sulfonamide nitrogen (e.g., aryl vs. alkyl substituents) .

- Bioisosteric replacement : Swapping the thiazole ring with triazole or isoxazole moieties to enhance solubility or target affinity .

- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical binding features. Validate predictions via synthesis and bioassays .

Q. How should researchers address contradictions in biological activity data across different studies?

Contradictions often arise from variations in assay protocols, cell lines, or compound purity. Mitigation steps include:

- Standardizing assays : Adopt OECD guidelines for cytotoxicity or enzyme inhibition tests.

- Cross-validating results : Replicate studies in multiple labs using identical compound batches.

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound analogs?

Key approaches include:

- Molecular docking : AutoDock Vina or Glide to simulate binding to targets like EGFR or tubulin .

- ADMET prediction : SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.

- MD simulations : GROMACS for assessing stability of ligand-target complexes over time. Experimental validation (e.g., microsomal stability assays) is critical to confirm computational findings .

Q. What strategies enhance the stability of this compound under physiological conditions?

Stability can be improved via:

- Prodrug design : Masking the sulfonamide group as a hydrolyzable ester .

- Formulation : Encapsulation in liposomes or cyclodextrins to protect against enzymatic degradation.

- pH optimization : Buffer selection to prevent hydrolysis in acidic/alkaline environments .

Q. How can in vivo models be optimized to evaluate the therapeutic potential of this compound?

- Animal models : Use xenograft mice implanted with human cancer cells (e.g., HCT-116 for colorectal cancer).

- Dosing regimens : Pharmacokinetic profiling (e.g., IV administration for bioavailability studies).

- Biomarker analysis : ELISA or qPCR to monitor tumor progression and immune response .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.